4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
The compound 4-Nitro-1H-benzo[d]imidazol-2(3H)-one, also known as 4-Nitro-1,3-dihydro-2H-benzimidazol-2-one, is a derivative of benzimidazole . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .
Mode of Action
Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Benzimidazole derivatives have shown a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) as a dehydrating agent. The reaction is carried out at elevated temperatures (140-220°C) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzimidazole ring can undergo oxidation reactions to form N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: 4-Amino-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Benzimidazole N-oxides.
Scientific Research Applications
4-Nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitrobenzimidazole: Similar structure but lacks the carbonyl group at the 2-position.
2-Nitrobenzimidazole: Nitro group at the 2-position instead of the 4-position.
5-Nitrobenzimidazole: Nitro group at the 5-position.
Uniqueness: 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both a nitro group and a carbonyl group, which enhances its reactivity and potential applications. The specific positioning of the nitro group at the 4-position also influences its chemical behavior and biological activity.
Properties
IUPAC Name |
4-nitro-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXYNHXFBYYIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399940 | |
Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85330-50-3 | |
Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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